molecular formula C32H64O2 B1608528 Triacontyl acetate CAS No. 41755-58-2

Triacontyl acetate

Cat. No. B1608528
CAS RN: 41755-58-2
M. Wt: 480.8 g/mol
InChI Key: OVQVOKLGCDAZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacontyl acetate, also known as 1-Triacontanol acetate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of Triacontyl acetate is C32H64O2 . Its molecular weight is 480.85 . The IUPAC Standard InChI is InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3 .


Physical And Chemical Properties Analysis

Triacontyl acetate has a molecular weight of 480.85 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Plant Growth and Physiology

  • Growth Promotion in Mentha Arvensis : Triacontanol, including derivatives like triacontyl acetate, has been shown to significantly enhance growth and physiological attributes in Mentha arvensis, a plant with therapeutic properties. This includes increased yield and quality, as well as enhanced active constituents like menthol and menthyl acetate (Naeem et al., 2011).
  • Regulation of Plant Growth : Triacontanol is known to regulate several physiological and biochemical processes in plants, potentially increasing crop yield. However, its efficacy in the U.S. has been inconsistent (Ries & Stutte, 1985).

2. Agricultural and Horticultural Crops

  • Improvement in Crop Production : Research suggests that triacontanol enhances growth, yield, photosynthesis, and various other physiological factors in crops, potentially maximizing the genetic potential of plants (Naeem et al., 2012).

3. Analytical and Environmental Applications

  • Sorbent for Polycyclic Aromatic Hydrocarbons : Triacontyl-modified silica gel has been developed as an effective sorbent for the preconcentration of polycyclic aromatic hydrocarbons in water samples, indicating its utility in environmental analysis (Liu et al., 2010).

4. Chromatography and Chemical Analysis

  • Separation and Purification : Triacontyl-functionalized monolithic silica has been used in reversed-phase capillary liquid chromatography, showing promise in separating isomeric solutes (Chen et al., 2009).
  • Retention Property in Gas Chromatography : Triacontyl groups bonded with silica gel demonstrate effective retention properties, making them useful in gas chromatography for the analysis of various compounds (Nakagama et al., 2003).

5. Biotechnological Applications

  • Enhancing Secondary Metabolite Production : In Dracocephalum forrestii culture, triacontanol has been shown to stimulate growth and secondary metabolite production, indicating its potential in biotechnological applications (Weremczuk-Jezyna et al., 2022)

properties

IUPAC Name

triacontyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQVOKLGCDAZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194579
Record name 1-Triacontanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacontyl acetate

CAS RN

41755-58-2
Record name 1-Triacontanol, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Triacontanol, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacontyl acetate
Reactant of Route 2
Reactant of Route 2
Triacontyl acetate
Reactant of Route 3
Reactant of Route 3
Triacontyl acetate
Reactant of Route 4
Reactant of Route 4
Triacontyl acetate
Reactant of Route 5
Reactant of Route 5
Triacontyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triacontyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.